Antibiotique PF 1052

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

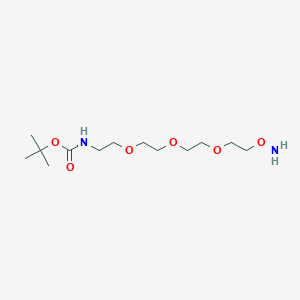

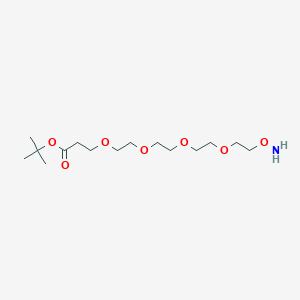

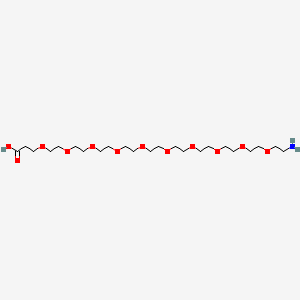

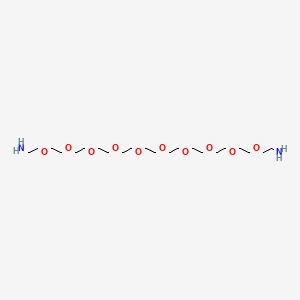

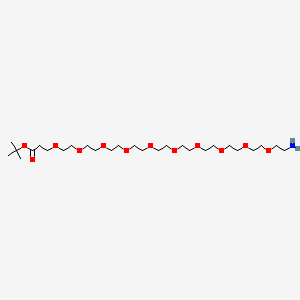

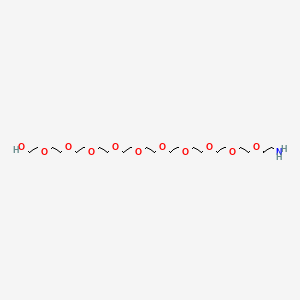

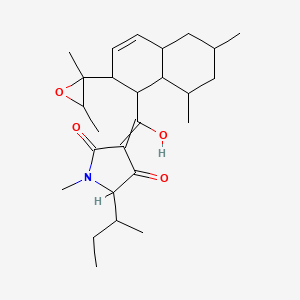

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is a fungal metabolite originally isolated from the microorganism Phoma species. It is known for its potent antimicrobial properties, particularly against Gram-positive bacteria and anaerobes. This compound has shown significant inhibitory effects on neutrophil migration, making it a valuable tool in scientific research .

Applications De Recherche Scientifique

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of antimicrobial action and to develop new antibiotics.

Biology: It is used to investigate the role of neutrophils in immune response and inflammation.

Medicine: It has potential therapeutic applications in treating bacterial infections and inflammatory diseases.

Industry: It is used in the development of new antimicrobial agents and in the study of microbial resistance

Mécanisme D'action

Target of Action

Antibiotic PF 1052, also known as (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of infection and begin the process of eliminating the invading microbes.

Mode of Action

Antibiotic PF 1052 inhibits the migration of neutrophils . It reduces the formation of pseudopodia, which are extensions of the cell membrane that aid in cell movement, and induces rounding of neutrophils .

Pharmacokinetics

The compound has a molecular weight of 429.60 , which is within the range generally considered favorable for oral bioavailability. Its predicted solubility and distribution coefficients (LogS and LogP) suggest that it may have a balance of hydrophilic and lipophilic properties conducive to both solubility and permeability .

Result of Action

The primary result of Antibiotic PF 1052’s action is the inhibition of neutrophil migration . This could potentially limit the inflammatory response, as neutrophils are key mediators of inflammation. The compound also exhibits antibacterial activity, particularly against Staphylococcus aureus, Streptococcus parvulus, and Clostridium perfringens .

Analyse Biochimique

Biochemical Properties

Antibiotic PF 1052 plays a crucial role in biochemical reactions, particularly in inhibiting neutrophil migration. This compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with neutrophil cells, where it inhibits their migration, thereby reducing inflammation and bacterial infection . The compound’s antibacterial properties are attributed to its ability to inhibit the growth of bacteria such as Staphylococcus aureus, Streptococcus parvulus, and Clostridium perfringens . The nature of these interactions involves binding to specific bacterial proteins, disrupting their normal function and leading to bacterial cell death.

Cellular Effects

Antibiotic PF 1052 has significant effects on various types of cells and cellular processes. In neutrophils, it inhibits migration, which is a critical step in the inflammatory response . This inhibition reduces the accumulation of neutrophils at infection sites, thereby decreasing inflammation. Additionally, the compound affects bacterial cells by inhibiting their growth and proliferation . This inhibition is achieved through the disruption of bacterial cell wall synthesis and protein function, leading to cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism in both neutrophils and bacterial cells .

Molecular Mechanism

The molecular mechanism of action of Antibiotic PF 1052 involves several key processes. At the molecular level, the compound binds to specific bacterial proteins, inhibiting their function and leading to bacterial cell death . This binding interaction disrupts the normal synthesis of the bacterial cell wall and proteins, which are essential for bacterial survival. Additionally, the compound inhibits neutrophil migration by interacting with specific receptors on the neutrophil surface, preventing their movement towards infection sites . This inhibition reduces inflammation and bacterial infection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic PF 1052 change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Over time, the compound’s inhibitory effects on neutrophil migration and bacterial growth remain consistent, demonstrating its long-term efficacy. Degradation of the compound may occur if not stored properly, leading to reduced effectiveness . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on neutrophil migration and bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of Antibiotic PF 1052 vary with different dosages in animal models. At lower doses, the compound effectively inhibits neutrophil migration and bacterial growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibitory effects on neutrophil migration and bacterial growth . Careful dosage optimization is necessary to balance efficacy and safety in animal models.

Metabolic Pathways

Antibiotic PF 1052 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form metabolites . These metabolites are then excreted from the body through the kidneys. The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, the compound’s antibacterial properties can disrupt bacterial metabolic pathways, leading to bacterial cell death .

Transport and Distribution

Within cells and tissues, Antibiotic PF 1052 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on neutrophil migration and bacterial growth . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific cellular components .

Subcellular Localization

Antibiotic PF 1052 localizes to specific subcellular compartments, where it exerts its activity and function. The compound is primarily found in the cytoplasm and cell membrane of neutrophils and bacterial cells . In neutrophils, the compound interacts with surface receptors and intracellular signaling molecules to inhibit migration . In bacterial cells, the compound targets the cell wall and intracellular proteins, disrupting their function and leading to cell death . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Méthodes De Préparation

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is produced by culturing a strain of Phoma species in a nutrient-rich medium. The compound is then isolated from the culture using solvent extraction and silica gel column chromatography. The molecular formula of 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is C26H39NO4 .

Analyse Des Réactions Chimiques

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is similar to other antimicrobial compounds such as vermisporin. it is distinguished by its unique molecular formula, chemical structure, and producing microorganism. Unlike other antibiotics, 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione has a specific inhibitory effect on neutrophil migration, making it unique in its applications .

Propriétés

IUPAC Name |

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWKEUKXVOMELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.